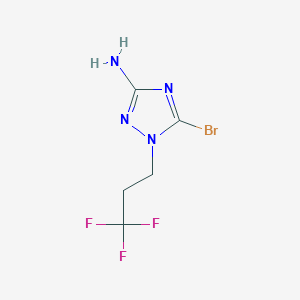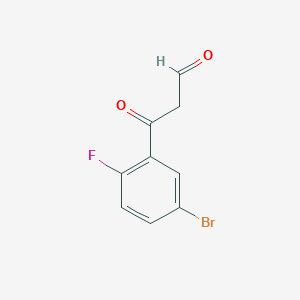
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylmethyl group at the 2nd position, and a dihydropyrimidinone core structure. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:
Cyclobutylmethylation: The cyclobutylmethyl group can be introduced through alkylation reactions using cyclobutylmethyl halides in the presence of a suitable base.
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through cyclization reactions involving appropriate precursors such as urea or thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methyl)-3,4-dihydropyrimidin-4-one: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
5-Chloro-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both the bromine atom and the cyclobutylmethyl group, which confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-2-(cyclobutylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-11-8(12-9(7)13)4-6-2-1-3-6/h5-6H,1-4H2,(H,11,12,13) |
InChI Key |
IYDZNNVJCJBBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol](/img/structure/B13299399.png)
amine](/img/structure/B13299412.png)
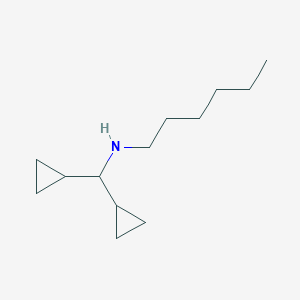


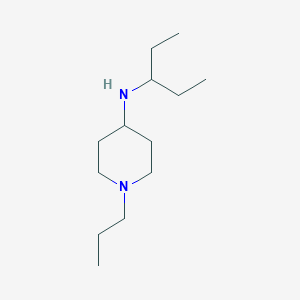
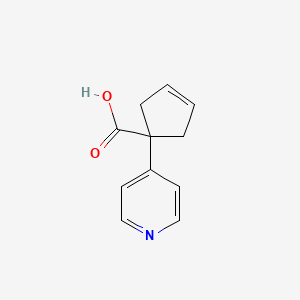
![2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13299469.png)

![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)
![4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
![3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
